molecular formula C17H22O4 B12633428 2-Phenyl-1,3-dioxan-5-yl hept-6-enoate CAS No. 920324-08-9

2-Phenyl-1,3-dioxan-5-yl hept-6-enoate

Cat. No.: B12633428
CAS No.: 920324-08-9
M. Wt: 290.4 g/mol
InChI Key: XELOVCUXNAPOBV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,3-dioxan-5-yl hept-6-enoate typically involves the condensation of glycerol with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid . The reaction conditions include a molar ratio of benzaldehyde to glycerol of 1:1.3, a catalyst mass of 1.5 g, and a reaction time of 4 hours. The reaction is carried out in ligroin, and the product is isolated from a mixture of toluene and ligroin .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3-dioxan-5-yl hept-6-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Phenyl-1,3-dioxan-5-yl hept-6-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3-dioxan-5-yl hept-6-enoate involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in drug development, the compound may interact with enzymes or receptors to exert its therapeutic effects. The detailed mechanism of action is still under investigation and requires further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1,3-dioxan-5-yl hept-6-enoate is unique due to its specific structural features, which include a six-membered dioxane ring and a hept-6-enoate moiety. These structural characteristics confer unique chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

920324-08-9

Molecular Formula

C17H22O4

Molecular Weight

290.4 g/mol

IUPAC Name

(2-phenyl-1,3-dioxan-5-yl) hept-6-enoate

InChI

InChI=1S/C17H22O4/c1-2-3-4-8-11-16(18)21-15-12-19-17(20-13-15)14-9-6-5-7-10-14/h2,5-7,9-10,15,17H,1,3-4,8,11-13H2

InChI Key

XELOVCUXNAPOBV-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2

Origin of Product

United States

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